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molecular formula C9H5BrO2 B180414 7-Bromo-4H-chromen-4-one CAS No. 168759-60-2

7-Bromo-4H-chromen-4-one

Cat. No. B180414
M. Wt: 225.04 g/mol
InChI Key: WWAOCYNUAWVKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08147818B2

Procedure details

Conc. HCl (100 mL) was added to a solution of (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (31.9 g, 118 mmol) in dichloromethane (900 mL) and the reaction mixture was heated at reflux 40 min with vigorous stirring. After being cooled to room temperature, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 3M potassium carbonate soln, water, and dried over Na2SO4. Filtration and concentration gave 7-bromo-4H-chromen-4-one as a pale yellow solid. LCMS 224.9 (M+H); 1H NMR (DMSO-d6) 8.29-8.31 (d, 1H), 7.92-7.99 (m, 2H), 7.64-7.66 (dd, 1H), 6.37-6.39 (d, 1H).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])/[CH:10]=[CH:11]/N(C)C)=[C:5]([OH:16])[CH:4]=1>ClCCl>[Br:2][C:3]1[CH:4]=[C:5]2[C:6]([C:9](=[O:15])[CH:10]=[CH:11][O:16]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
31.9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(\C=C\N(C)C)=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 40 min with vigorous stirring
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 3M potassium carbonate soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(C=COC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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